3-Phenyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one
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Overview
Description
“3-Phenyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one” is a chemical compound that contains a pyridazin-3(2H)-one derivative . Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Scientific Research Applications
Synthesis and Medicinal Chemistry
A significant area of research involving 3-Phenyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one focuses on its synthesis and application in medicinal chemistry. This compound, along with its derivatives, has been synthesized and evaluated for various pharmacological activities. For instance, derivatives have displayed strong antiarrhythmic and antihypertensive activities, attributed to their alpha-adrenolytic properties, indicating their potential in cardiovascular therapy (Malawska et al., 2002). Another study highlighted a novel method for synthesizing related compounds, underscoring their importance in medicinal chemistry (Smaliy et al., 2011).
Anticonvulsant and Antitumor Activity
The structural and electronic properties of compounds similar to this compound have been analyzed for their anticonvulsant activities, with studies demonstrating the importance of specific structural features for their pharmacological effects (Georges et al., 1989). Additionally, derivatives have shown promising antitumor activity against several cancer cell lines, suggesting a potential role in cancer therapy (Naito et al., 2005).
Antibacterial and Antioxidant Properties
Research has also explored the antibacterial and antioxidant properties of derivatives, identifying compounds with significant activity against various bacterial strains and demonstrating antioxidant capabilities. These findings indicate potential applications in treating infections and protecting against oxidative stress (Al-ayed, 2011), (Kumar, 2017).
Anti-Proliferative and Antimalarial Activity
The novel 3(2H)-pyridazinone derivatives have been synthesized and evaluated for their anti-proliferative activity against gastric adenocarcinoma cells, showing limited cytotoxicity and good efficacy, suggesting their utility in cancer treatment (Alagöz et al., 2021). Additionally, derivatives have been investigated for their antimalarial properties, with specific structural features identified as crucial for activity against Plasmodium falciparum, offering insights into developing new antimalarial agents (Mendoza et al., 2011).
Mechanism of Action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
Pyridazinone derivatives have been reported to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Biochemical Pathways
Pyridazinone derivatives have been reported to affect a wide range of biochemical pathways, leading to their diverse pharmacological effects .
Pharmacokinetics
The pharmaceutical properties of pyridazinone derivatives are generally ideal for a cns drug in regard to water solubility, permeability, and lipophilicity .
Result of Action
Pyridazinone derivatives have been reported to exhibit a wide range of pharmacological activities .
Properties
IUPAC Name |
3-phenyl-1-(3-pyridazin-3-yloxypiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(11-10-15-6-2-1-3-7-15)21-13-5-8-16(14-21)23-17-9-4-12-19-20-17/h1-4,6-7,9,12,16H,5,8,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKIUVKIXUZLFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC=CC=C2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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